

# An In-depth Technical Guide to the Structure and Domains of CDKN1B (p27Kip1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CDKN1B

Cat. No.: B1175087

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Cyclin-dependent kinase inhibitor 1B (**CDKN1B**), widely known as p27Kip1, is a critical regulator of cell cycle progression, acting primarily as a gatekeeper for the G1 to S phase transition.<sup>[1]</sup> As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, its primary function involves binding to and inhibiting the activity of cyclin-CDK complexes, thereby halting cell division.<sup>[2][3]</sup> Dysregulation of p27, often through post-translational modifications and subsequent degradation rather than genetic mutation, is a common feature in a multitude of human cancers, correlating with poor prognosis.<sup>[4]</sup> This guide provides a detailed examination of the structural biology of p27, its functional domains, regulatory post-translational modifications, and the experimental methodologies used to elucidate these features.

## CDKN1B (p27Kip1) Protein Structure

The human **CDKN1B** gene, located on chromosome 12p13, encodes a 198-amino acid protein with a molecular weight of approximately 22 kDa.<sup>[5][6]</sup> Structurally, p27 is classified as an intrinsically disordered protein (IDP), meaning it lacks a fixed tertiary structure when in isolation.<sup>[1][6][7]</sup> This inherent flexibility is crucial for its function, allowing it to interact with a wide array of binding partners and adopt a more ordered conformation upon binding, particularly to its primary targets, the cyclin-CDK complexes.<sup>[7][8]</sup>

- Primary Structure: A 198-amino acid polypeptide chain.

- Secondary and Tertiary Structure: Largely unstructured in its unbound state. Upon binding to a cyclin-CDK complex, its N-terminal kinase inhibitory domain folds into a stable structure.[8][9] The C-terminal region remains largely disordered, facilitating interactions with other regulatory proteins.[7]
- Quaternary Structure: p27 functions by forming ternary complexes with both a cyclin (e.g., cyclin A, D, or E) and a cyclin-dependent kinase (e.g., CDK2, CDK4).[3][10] It makes distinct contacts with both subunits of the complex to mediate its inhibitory effect.[8][9]

## Functional Domains and Key Residues

The multifaceted regulatory functions of p27 are governed by its distinct functional domains and key amino acid residues that are subject to post-translational modifications.

### N-Terminal Kinase Inhibitory Domain (KID)

The N-terminal portion of p27 (approximately residues 25-93) constitutes the Kinase Inhibitory Domain (KID), which is essential for its cell cycle inhibitory function.[7] This domain is conserved among the Cip/Kip family members and is sufficient for binding and inactivating cyclin-CDK complexes.[7][11] The KID can be further subdivided:

- Domain 1 (D1) / Cyclin-Binding Subdomain: This region interacts with the conserved cyclin box on the cyclin subunit.[8][12]
- Linker Helix (LH): A helical region that connects the D1 and D2 subdomains.[12]
- Domain 2 (D2) / CDK-Binding Subdomain: This subdomain inserts directly into the catalytic cleft of the CDK, mimicking ATP binding and blocking the kinase's catalytic activity.[6][11]

### C-Terminal Domain

The C-terminal half of p27 is intrinsically disordered and houses several crucial regulatory elements:

- Nuclear Localization Signal (NLS): A putative bipartite NLS near the C-terminus (approximately residues 153-169) is responsible for the protein's import into the nucleus, where it primarily exerts its inhibitory function.[5]

- Binding Sites for Other Proteins: This disordered region facilitates interactions with proteins involved in its degradation and localization, such as components of the ubiquitin-proteasome pathway.[6]

## Post-Translational Modification Sites

The activity, stability, and subcellular localization of p27 are tightly regulated by a complex series of post-translational modifications (PTMs), primarily phosphorylation.[1][13]

- Tyrosine (Tyr) Phosphorylation (Y74, Y88, Y89): Phosphorylation at Y88 and Y89 by non-receptor tyrosine kinases can reduce p27's ability to inhibit CDK2 but is required for its assembly into active cyclin D-CDK4 complexes.[1][3]
- Threonine (Thr) Phosphorylation (T187): This is a key phosphorylation event. Phosphorylation at T187 by active cyclin E/A-CDK2 complexes marks p27 for recognition by the F-box protein Skp2, a component of the SCF E3 ubiquitin ligase complex.[2][14][15] This leads to its ubiquitination and subsequent degradation by the proteasome, a critical step for S-phase entry.
- Threonine (Thr) Phosphorylation (T198): Phosphorylation at this site, often by kinases like Akt/PKB, promotes the interaction of p27 with 14-3-3 proteins, leading to its sequestration in the cytoplasm and functional inactivation as a nuclear CDK inhibitor.[3]

## Quantitative Data Summary

The following table summarizes the key domains and modification sites within the 198-amino acid human p27Kip1 protein.

| Feature                           | Residue Positions | Function                                                                       |
|-----------------------------------|-------------------|--------------------------------------------------------------------------------|
| Domains                           |                   |                                                                                |
| Kinase Inhibitory Domain (KID)    | ~25 - 93          | Binds and inhibits Cyclin-CDK complexes.[7]                                    |
| Nuclear Localization Signal (NLS) | ~153 - 169        | Mediates nuclear import.[5]                                                    |
| Phosphorylation Sites             |                   |                                                                                |
| Tyrosine 74 (Y74)                 | 74                | Phosphorylation by tyrosine kinases modulates CDK inhibition.[1][6]            |
| Tyrosine 88 (Y88)                 | 88                | Phosphorylation required for cyclin D-CDK4 assembly and activation.[1][3]      |
| Tyrosine 89 (Y89)                 | 89                | Phosphorylation required for cyclin D-CDK4 assembly and activation.[3]         |
| Threonine 187 (T187)              | 187               | Phosphorylation by CDK2 targets p27 for ubiquitination and degradation.[2][14] |
| Threonine 198 (T198)              | 198               | Phosphorylation by Akt promotes cytoplasmic sequestration.[3]                  |

## Visualizations: Diagrams and Workflows

### Diagram 1: Domain Architecture of CDKN1B (p27Kip1)



[Click to download full resolution via product page](#)

Caption: Linear domain map of p27Kip1 showing the KID and key phosphorylation sites.

## Diagram 2: CDKN1B (p27Kip1) Regulatory Pathway



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. p27Kip1, an Intrinsically Unstructured Protein with Scaffold Properties [mdpi.com]
- 2. CDKN1B - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. The function of p27 KIP1 during tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Landscape of CDKN1B Mutations in Luminal Breast Cancer and Other Hormone-Driven Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of the p27Kip1 cyclin-dependent-kinase inhibitor bound to the cyclin A-Cdk2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p27kip1: A Multifunctional Cyclin-Dependent Kinase Inhibitor with Prognostic Significance in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A cancer-associated CDKN1B mutation induces p27 phosphorylation on a novel residue: a new mechanism for tumor suppressor loss-of-function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SCF complex - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Domains of CDKN1B (p27Kip1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1175087#cdkn1b-protein-structure-and-domains>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)